Fmoc-2,3-dichloro-D-homophenylalanine
CAS No.:
Cat. No.: VC13738428
Molecular Formula: C25H21Cl2NO4
Molecular Weight: 470.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H21Cl2NO4 |
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Molecular Weight | 470.3 g/mol |
IUPAC Name | (2R)-4-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C25H21Cl2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m1/s1 |
Standard InChI Key | CCPAWXOEBZGKIJ-JOCHJYFZSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Fmoc-2,3-dichloro-D-homophenylalanine belongs to the class of non-natural amino acids characterized by a homophenylalanine scaffold—a phenylalanine analog extended by one methylene group in the side chain. The Fmoc group () is appended to the α-amino group, while chlorine atoms occupy the 2- and 3-positions on the phenyl ring (Figure 1). This substitution pattern distinguishes it from its 2,4-, 2,5-, and 3,5-dichloro counterparts, which exhibit distinct electronic environments due to variations in halogen placement .
Theoretical Molecular Formula: (inferred from homologous structures ).
Molecular Weight: ~470.3 g/mol (calculated based on analog data ).
Table 1: Comparative Analysis of Dichloro-D-Homophenylalanine Derivatives
Stereochemical Considerations
The D-configuration at the α-carbon ensures resistance to enzymatic degradation, a critical feature for in vivo stability in therapeutic peptides . The homophenylalanine backbone introduces conformational flexibility, enabling enhanced interactions with hydrophobic protein domains compared to natural phenylalanine . Chlorine atoms at the 2- and 3-positions create a polarized aromatic system, potentially influencing π-π stacking and van der Waals interactions in target binding .
Synthesis and Characterization
Synthetic Pathways
While no explicit protocol for Fmoc-2,3-dichloro-D-homophenylalanine exists in the surveyed literature, its synthesis likely parallels methods for analogous dichloro derivatives:
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Homophenylalanine Backbone Formation:
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Fmoc Protection:
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Purification:
Analytical Data (Extrapolated)
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NMR (DMSO-d6): Expected signals include aromatic protons (δ 7.2–7.8 ppm, integrating for 8H from Fmoc and 2H from dichlorophenyl), α-proton (δ 4.3–4.5 ppm), and β/γ-methylene protons (δ 2.5–3.2 ppm) .
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Optical Rotation: (c=1, DMF), consistent with D-configuration homologs .
Applications in Scientific Research
Peptide Engineering
The Fmoc-2,3-dichloro-D-homophenylalanine’s extended side chain and halogenated aromatic ring enhance hydrophobic interactions in peptide structures. For example, in antimicrobial peptides (AMPs), such modifications improve membrane penetration by promoting interactions with lipid bilayers . Comparative studies of 3,5-dichloro analogs demonstrate a 3-fold increase in helicity in α-helical peptides compared to non-halogenated variants .
Targeted Drug Delivery
Chlorine substituents facilitate radiolabeling with or for positron emission tomography (PET) imaging. The 2,3-dichloro configuration may offer superior pharmacokinetics due to reduced metabolic clearance, as observed in 2,4-dichloro derivatives used in prostate-specific membrane antigen (PSMA) targeting .
Enzyme Inhibition
Inhibitors incorporating dichlorophenylalanine residues exploit halogen bonding to active-site residues. For instance, 3,5-dichloro-D-homophenylalanine-containing peptides inhibit HIV-1 protease with values of 12 nM, outperforming non-halogenated analogs by 40-fold . The 2,3-substitution pattern could similarly enhance affinity for serine proteases or kinases.
Challenges and Limitations
Synthetic Complexity
Introducing chlorine at adjacent positions (2,3-) poses regioselectivity challenges, often requiring multi-step protection/deprotection strategies to avoid overhalogenation . Yield optimization remains a hurdle, with typical isolated yields for dichloro-D-homophenylalanine derivatives ranging from 15–35% .
Solubility Constraints
The hydrophobic dichlorophenyl moiety reduces aqueous solubility, necessitating dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents for peptide synthesis . This complicates biological assays and may require PEGylation or glycosylation to improve bioavailability.
Future Research Directions
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Computational Modeling:
Molecular dynamics simulations to predict the impact of 2,3-dichloro substitution on peptide folding and target binding, leveraging data from 3,5-dichloro analogs . -
Anticancer Peptide Development:
Design of stapled peptides incorporating Fmoc-2,3-dichloro-D-homophenylalanine to stabilize α-helices targeting Bcl-2 family proteins, building on success with 2,4-dichloro variants in apoptosis regulation . -
Sustainable Synthesis:
Exploration of biocatalytic chlorination using engineered haloperoxidases to improve regioselectivity and reduce reliance on harsh chemical reagents .
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